structure in first source
2-Chloronaphthalene
CAS No.: 91-58-7
Cat. No.: VC0515886
Molecular Formula: C10H7Cl
Molecular Weight: 162.61 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91-58-7 |
|---|---|
| Molecular Formula | C10H7Cl |
| Molecular Weight | 162.61 g/mol |
| IUPAC Name | 2-chloronaphthalene |
| Standard InChI | InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
| Standard InChI Key | CGYGETOMCSJHJU-UHFFFAOYSA-N |
| Impurities | ... Possible impurities of ... /chloronaphthalenes/ ... may include biphenyls, fluorenes, pyrenes, anthracenes and dibenzofurans. /Chloronaphthalenes/ |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)Cl |
| Appearance | Solid powder |
| Boiling Point | 493 °F at 760 mmHg (NTP, 1992) 256 °C @ 760 mm Hg; 132.6 °C @ 20 mm Hg; 119.7 °C @ 11 mm Hg at 101kPa: 259Â °C |
| Colorform | Monoclinic plates, leaflets from dil alcohol Leaflets from ethanol (aq) |
| Flash Point | 125Â °C |
| Melting Point | 139.1 °F (NTP, 1992) 59.5 deg C 59.5Â °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
2-Chloronaphthalene belongs to the class of chlorinated polycyclic aromatic hydrocarbons, characterized by a naphthalene backbone with a chlorine atom at the β-position (Figure 1). Its molecular weight of 162.62 g/mol and planar aromatic structure contribute to its crystalline solid state at ambient temperatures . The compound’s isomerism with 1-chloronaphthalene arises from differences in halogen substitution patterns, leading to distinct physicochemical behaviors. X-ray diffraction studies reveal that the chlorine atom in the β-position creates a slight torsional distortion in the naphthalene ring system, influencing intermolecular interactions and crystal packing .
Spectroscopic Identification
Fourier-transform infrared (FTIR) spectroscopy of 2-chloronaphthalene shows characteristic C-Cl stretching vibrations at 550–600 cm and aromatic C-H bending modes at 750–900 cm . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments: the -NMR spectrum displays a doublet at δ 7.85 ppm for the chlorine-adjacent proton and multiplet signals between δ 7.40–7.75 ppm for the remaining aromatic protons . Mass spectrometry (EI-MS) fragments at m/z 162 (M), 127 (M-Cl), and 89 (naphthalene fragment) .
Synthesis and Production
Industrial Chlorination Processes
Commercial production of 2-chloronaphthalene involves electrophilic aromatic substitution of naphthalene using chlorine gas () in the presence of Lewis acid catalysts such as iron(III) chloride ():
Reaction temperatures of 80–100°C favor β-substitution, yielding 2-chloronaphthalene as the major product (60–70% selectivity), with 1-chloronaphthalene and dichlorinated derivatives as byproducts . Post-synthesis purification employs fractional distillation under reduced pressure (20 mmHg, 150°C) to achieve >98% purity .
Laboratory-Scale Methods
Small-scale synthesis utilizes iodine monochloride () as a chlorinating agent in dichloromethane solvent, achieving 85% yield at 25°C . Gas chromatography-mass spectrometry (GC-MS) coupled with flame ionization detection (FID) monitors reaction progress, with a typical retention time of 12.3 minutes on a DB-5MS column .
Physicochemical Properties
Thermodynamic Parameters
Table 1 summarizes key physical properties derived from experimental and computational studies:
The compound’s low vapor pressure and moderate solubility facilitate atmospheric deposition and aquatic transport, respectively .
Solid-State Behavior
Differential scanning calorimetry (DSC) reveals a crystal-crystal phase transition at 45°C, attributed to changes in molecular packing from monoclinic to orthorhombic symmetry . Raman spectroscopy of the crystalline phase shows lattice modes below 200 cm, indicative of weak van der Waals interactions .
Chemical Reactivity and Complexation
Inclusion Complexes with Cyclodextrins
2-Chloronaphthalene forms 1:1 and 2:1 host-guest complexes with α-cyclodextrin (α-CD) in aqueous solutions. Fluorescence quenching studies determined association constants of and at 25°C . The 2:1 α-CD:2-CN complex exhibits room-temperature phosphorescence () due to restricted molecular motion and shielding from oxygen quenching . Addition of potassium iodide (KI) enhances phosphorescence intensity at low concentrations (<0.1 M) through ternary α-CD-2-CN-I complex formation, while higher KI concentrations promote non-radiative decay .
Electrophilic Substitution Reactions
The chlorine substituent deactivates the naphthalene ring toward further electrophilic attack. Nitration with mixed acid () at 50°C yields 5-nitro-2-chloronaphthalene as the major product (70% yield), with regioselectivity dictated by the chlorine’s meta-directing effect .
Applications and Industrial Uses
Fullerene Synthesis
2-Chloronaphthalene serves as a solvent in high-temperature (600°C) fullerene production via laser ablation of graphite. Its high boiling point and thermal stability prevent premature carbon cluster condensation, enabling yields up to 14% .
Analytical Chemistry
The compound’s phosphorescent properties in cyclodextrin matrices enable its use as a luminescent probe for hydrophobic microenvironments. Detection limits of 0.1 nM have been achieved in water samples using time-resolved phosphorimetry .
Toxicological Profile
Acute and Chronic Exposure
Environmental Fate and Remediation
Abiotic Degradation
Hydrolysis half-lives exceed 1,000 years at pH 7, while UV photolysis in aqueous solutions () proceeds with a half-life of 120 days . Soil adsorption coefficients () range from 2,478 to 10,700 L/kg, indicating strong sorption to organic matter .
Biodegradation Pathways
Aerobic metabolism by Sphingomonas sp. strain NP-3 involves dioxygenase-mediated ring cleavage, producing 3-chlorosalicylate as a transient intermediate. Half-lives in activated sludge systems range from 14 to 28 days under optimal conditions (30°C, pH 6.8) .
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